molecular formula C17H14O3S2 B10843859 4,5-Bis(4-methoxyphenyl)-3H-1,2-dithiol-3-one

4,5-Bis(4-methoxyphenyl)-3H-1,2-dithiol-3-one

Cat. No.: B10843859
M. Wt: 330.4 g/mol
InChI Key: HXHFMMHFTDDRIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Bis(4-methoxyphenyl)-3H-1,2-dithiol-3-one is an organic compound that belongs to the class of dithiolones It is characterized by the presence of two methoxyphenyl groups attached to a dithiol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Bis(4-methoxyphenyl)-3H-1,2-dithiol-3-one typically involves the reaction of 4-methoxybenzaldehyde with carbon disulfide and a base, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,5-Bis(4-methoxyphenyl)-3H-1,2-dithiol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithiol ring to a thiol or disulfide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens or nitro compounds. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, disulfides, and various substituted aromatic compounds.

Scientific Research Applications

4,5-Bis(4-methoxyphenyl)-3H-1,2-dithiol-3-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4,5-Bis(4-methoxyphenyl)-3H-1,2-dithiol-3-one involves its interaction with various molecular targets. The dithiol ring can form complexes with metal ions, influencing enzymatic activity and other biological processes. The methoxyphenyl groups can participate in π-π interactions and hydrogen bonding, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Bis(4-methoxyphenyl)-3H-1,2-dithiol-3-one is unique due to its dithiol ring, which provides distinct reactivity and the ability to form metal complexes. This makes it valuable for applications in coordination chemistry and materials science.

Properties

Molecular Formula

C17H14O3S2

Molecular Weight

330.4 g/mol

IUPAC Name

4,5-bis(4-methoxyphenyl)dithiol-3-one

InChI

InChI=1S/C17H14O3S2/c1-19-13-7-3-11(4-8-13)15-16(21-22-17(15)18)12-5-9-14(20-2)10-6-12/h3-10H,1-2H3

InChI Key

HXHFMMHFTDDRIF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SSC2=O)C3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.